molecular formula C19H23N5O3S B2992400 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008248-07-4

5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2992400
CAS RN: 1008248-07-4
M. Wt: 401.49
InChI Key: LYWWNMYPMMYEHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,5-dimethylpiperidine ring, followed by the introduction of the nitrophenyl group and the thiazolotriazolol group. The exact synthetic route would depend on many factors, including the desired yield, the available starting materials, and the required purity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by the conformation of the piperidine ring and the orientation of the other groups around this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing and can participate in a variety of chemical reactions. The piperidine ring could also be involved in reactions, particularly if it is protonated to form a piperidinium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability could be influenced by the presence of the nitro group and the other functional groups .

Scientific Research Applications

Antimicrobial Activities

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds, including triazole derivatives, have shown promising results against a range of microorganisms, suggesting their potential as lead compounds in the development of new antimicrobial agents (Bektaş et al., 2007). The structural variety within this chemical class allows for the exploration of different substituents, aiming to enhance efficacy and selectivity against specific pathogens.

Antifungal Agents

Novel 1,2,4-triazol-3-yl)methyl tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their antifungal activity, with some compounds exhibiting potent effects against Candida albicans. This suggests the compound's structure could be optimized for antifungal applications, providing a new avenue for addressing fungal resistance issues (Sangshetti et al., 2014).

Structural Chemistry and Crystal Engineering

The structural and molecular characteristics of related compounds have been thoroughly investigated, revealing diverse supramolecular synthons and intermolecular interactions. These findings are crucial for the pharmaceutical development of triazole derivatives and their application in crystal engineering, providing insights into how substituents influence molecular conformation and stability (Chai et al., 2019).

Antitumor Activity

Research into triazolo[1,5-a]pyrimidines has demonstrated significant anti-tumor activities on various cancer cell lines, highlighting the potential of these compounds in cancer therapy. These studies have explored mechanisms such as apoptosis induction and inhibition of the epithelial-to-mesenchymal transition process, offering a foundation for the development of novel anti-cancer drugs (Safari et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study its interactions with other compounds and its potential uses in various applications .

properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-11-8-12(2)10-22(9-11)16(14-4-6-15(7-5-14)24(26)27)17-18(25)23-19(28-17)20-13(3)21-23/h4-7,11-12,16,25H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWWNMYPMMYEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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